molecular formula C9H9NO B1590583 4-(2-Propynyloxy)aniline CAS No. 26557-78-8

4-(2-Propynyloxy)aniline

Cat. No. B1590583
CAS RN: 26557-78-8
M. Wt: 147.17 g/mol
InChI Key: FPLSLCJCSKFAMA-UHFFFAOYSA-N
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Description

4-(2-Propynyloxy)aniline, also known as 4-Aminophenyl Propargyl Ether, is a chemical compound with the molecular formula C9H9NO . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-(2-Propynyloxy)aniline consists of a benzene ring attached to an amino group (NH2) and a propynyloxy group (C3H3O). The average mass of the molecule is 147.174 Da .


Physical And Chemical Properties Analysis

4-(2-Propynyloxy)aniline is a solid at 20°C. It has a melting point range of 52.0 to 56.0 °C and a boiling point of 95 °C at 10 mmHg . The compound should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

  • Scientific Field: Polymer Science

    • Application : Polyaniline (PANI) and polypyrrole (PPy)-based hydrogels are extensively investigated due to their remarkable physicochemical and physico-mechanical properties .
    • Method of Application : The synthesis strategies of PANI- and PPy-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
    • Results : These materials have been utilized in sensors, drug delivery, solar energy devices, and energy storage . For example, Xu et al. developed hydrogels via copolymerization of 2-vinyl-4, 6- diamino-1,3,5-triazine, 1-vinylimidazole and polyethylene glycol diacrylate, with post-coating of PANI. The hydrogels were utilized to support the attachment, proliferation and differentiation of neural stem cells .
  • Scientific Field: Sensor Technology

    • Application : Polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2- (1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .
    • Method of Application : The structures and composition of the polymers that were synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
    • Results : The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated. The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .

Safety And Hazards

4-(2-Propynyloxy)aniline can cause skin and eye irritation. Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, seek medical advice .

properties

IUPAC Name

4-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSLCJCSKFAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506271
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Propynyloxy)aniline

CAS RN

26557-78-8
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-yn-1-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(Prop-2-ynyloxy)nitrobenzene (0.910 g, 5.13 mmol), iron (1.42 g, 25.3 mmol), and NH4Cl (0.719 g, 12.8 mmol) were vigorously stirred in EtOH/water (1:1, 55 mL) at 70° C. for 15 minutes. The reaction mixture was filtered hot through diatomaceous earth and concentrated in vacuo. The residue was suspended in 10% 2N ammoniacal methanol in dichloromethane, sonicated, and filtered through diatomaceous earth. Concentration gave 4-(prop-2-ynyloxy)aniline as an oil which was used without further purification. 1H NMR (CDCl3): δ 6.82 (d, J=8.7 Hz, 2H), 6.64 (d, J=8.7 Hz, 2H), 4.61 (d, J=2.4 Hz, 2H), 2.50 (t, J=2.4 Hz, 1H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
0.719 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Onodera, J Kobayashi, S Mitani… - Macromolecular …, 2023 - Wiley Online Library
Cell therapy using endothelial cells (ECs) has great potential for the treatment of congenital disorders, such as hemophilia A. Cell sheet technology utilizing a thermoresponsive culture …
Number of citations: 3 onlinelibrary.wiley.com

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